Dexibuprofen lysine
CAS No.: 141505-32-0
Cat. No.: VC21133920
Molecular Formula: C19H34N2O5
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141505-32-0 |
|---|---|
| Molecular Formula | C19H34N2O5 |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate |
| Standard InChI | InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1 |
| Standard InChI Key | ZLGIZCLYTDPXEP-LQDNOSPQSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O |
| SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Dexibuprofen lysine is designated chemically as the lysine salt of (S)-(+)-α-methyl-4-(2-methylpropyl)benzeneacetic acid. It possesses an empirical formula of C19H32N2O4 and a molecular weight of 352.5 g/mol . The structure consists of the S-enantiomer of ibuprofen ionically bonded to the amino acid lysine, creating a stable salt form with distinct physicochemical properties.
Physical and Chemical Characteristics
This compound typically presents as a white crystalline solid with high water solubility and slight solubility in ethanol . This enhanced aqueous solubility compared to dexibuprofen alone represents a key pharmaceutical advantage of the lysine salt form, potentially facilitating faster dissolution and absorption in physiological environments, particularly important for accelerating onset of therapeutic action.
Chemical Identifiers and Classification
Table 1: Chemical Identifiers for Dexibuprofen Lysine
| Property | Identifier |
|---|---|
| Chemical Name | (S)-(+)-Ibuprofen (S)-(+)-Lysinate |
| CAS Registry Number | 113403-10-4 |
| PubChem CID | 9819903 |
| Molecular Formula | C19H32N2O4 |
| Molecular Weight | 352.5 g/mol |
| UNII | B5VWM9PYNC |
| Physical State | White crystalline solid |
| Solubility | Soluble in water, slightly soluble in ethanol |
Pharmacology and Mechanism of Action
Pharmacodynamic Profile
The S-enantiomer (dexibuprofen) is responsible for nearly all of the pharmacological activity of ibuprofen. The R-enantiomer, present in racemic ibuprofen but absent in dexibuprofen formulations, undergoes partial conversion to the S-form in vivo but contributes minimally to therapeutic effects. This enantiomeric specificity potentially allows for lower effective doses and reduced metabolic processing compared to racemic ibuprofen.
Clinical Applications
Patent Ductus Arteriosus Treatment
Ibuprofen lysine injection has received FDA approval for closing clinically significant patent ductus arteriosus in premature infants weighing between 500 and 1500 g . While this indication specifically relates to ibuprofen lysine, the dexibuprofen form would theoretically offer similar benefits with the potential advantage of reduced dosing requirements due to the absence of the less active R-enantiomer.
Pain Management Applications
Clinical research has investigated ibuprofen lysinate formulations for pain management, particularly for postoperative dental pain following third molar extraction. Studies have demonstrated that ibuprofen lysinate provides significant pain relief compared to placebo and performs comparably to ibuprofen acid formulations .
The lysine salt formulation was specifically developed to address a key limitation of traditional ibuprofen acid—poor solubility in the acidic environment of the stomach, which delays absorption and results in maximum plasma concentrations occurring around 90 minutes post-administration . While the provided research focuses primarily on ibuprofen lysinate rather than specifically dexibuprofen lysine, the pharmaceutical principles suggest similar benefits with potentially enhanced efficacy at lower doses.
Research Findings and Clinical Trials
Dental Pain Studies
A randomized, double-blind, placebo-controlled multicenter study evaluated ibuprofen lysinate compared to ibuprofen acid for postoperative dental pain. This trial included 351 adult patients (ages 18-60) undergoing third molar extraction who received either ibuprofen lysinate (n=141), ibuprofen acid (n=139), or placebo (n=71) .
Table 2: Analgesic Efficacy in Dental Surgery Clinical Trial
| Treatment | TOTPAR (6h)* | Onset of Analgesia | Pain Relief vs. Placebo | Adverse Events |
|---|---|---|---|---|
| Ibuprofen Lysinate | 19.57 | No significant difference from ibuprofen acid | Significantly superior | Mild to moderate, unrelated to treatment |
| Ibuprofen Acid | 19.96 | Reference | Significantly superior | Mild to moderate, unrelated to treatment |
| Placebo | 8.27 | N/A | Reference | Mild to moderate |
*TOTPAR = Total Pain Relief score (weighted sum of pain relief scores over 6 hours)
The results demonstrated that both active treatments significantly reduced pain compared to placebo from 15 minutes post-dose through the entire 6-hour observation period. Importantly, ibuprofen lysinate was non-inferior to ibuprofen acid in terms of analgesic efficacy, onset of action, and tolerability .
Patent Ductus Arteriosus Clinical Evidence
Intravenous ibuprofen lysine received FDA approval for PDA treatment based on three clinical trials involving 357 infants who received the product. The pivotal trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 136 infants of less than 30 weeks gestational age, weighing between 500g and 1000g .
Table 3: PDA Treatment Outcomes from Clinical Trials
| Outcome Measure | Ibuprofen Lysine (%) | Placebo/No Treatment (%) | P-value |
|---|---|---|---|
| Required rescue treatment, died, or dropped out | 32.4 | 51.9 | <0.01 |
| Required rescue in pivotal trial | 30.9 | 53.0 | 0.005 |
| Required rescue in active-controlled study | 34.0 | 50.0 | 0.01 |
These clinical trials demonstrated significantly greater efficacy with ibuprofen lysine compared to placebo for PDA treatment, establishing it as an effective pharmacological alternative to surgical intervention .
Pharmacokinetics
Absorption Characteristics
The lysine salt formulation of ibuprofen compounds was developed specifically to enhance solubility and accelerate absorption compared to standard ibuprofen acid . By extension, dexibuprofen lysine would be expected to demonstrate similar improvements in absorption rate and bioavailability compared to standard dexibuprofen formulations, potentially leading to more rapid onset of therapeutic effects.
Metabolism and Elimination Pathways
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 20–25°C (68–77°F) |
| Light Protection | Protect from light, store in carton |
| Stability in Solution | Up to 12 hours when stored at 5-25°C |
| Compatibility | Differential compatibility with commonly administered drugs |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume